Tolamolol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
43064-17-1 |
|---|---|
Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23;/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23);1H |
InChI Key |
ZATQSCRQPQXBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tolamolol Hydrochloride
Established Synthetic Routes for Tolamolol (B1194477) Hydrochloride
The creation of tolamolol, akin to other aryloxypropanolamine beta-blockers, hinges on forming a specific ether bond and subsequently adding an aminopropanol (B1366323) side chain. wikipedia.orgnih.gov
The conventional and most utilized method for constructing the aryloxypropanolamine structure begins with the reaction between a substituted phenol (B47542) and an epihalohydrin, such as epichlorohydrin (B41342), in a basic environment. wikipedia.orgnih.govgoogle.com This process forms a glycidyl (B131873) ether intermediate. wikipedia.org The phenoxide, generated from the phenol in the presence of a base, attacks the epoxide ring of the epichlorohydrin. wikipedia.org This intermediate epoxide is then opened by an appropriate amine, like isopropylamine (B41738) or tert-butylamine, to produce the final aryloxypropanolamine. wikipedia.orggoogle.com This synthetic route is versatile, allowing for various substituents on both the aromatic ring and the amine group, thus enabling the creation of a wide array of beta-blockers. oup.com
The synthesis of tolamolol specifically involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an appropriate amine. nih.gov One documented pathway involves the condensation of p-aminophenol with a suitable reagent to introduce the side chain, which is then followed by modifications to the amino group to yield the final benzamide (B126) structure of tolamolol. Another route involves reacting 4-(2-aminoethoxy)benzamide (B1601605) with (2-methylphenoxy)methyloxirane. theswissbay.ch The IUPAC name for Tolamolol is 4-(2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]amino}ethoxy)benzamide. wikipedia.org
For the industrial production of aryloxypropanolamines like tolamolol, optimization of the synthesis is crucial for efficiency and cost-effectiveness. google.comgoogle.com Key considerations include the choice of solvent, reaction temperature, and purification methods. For instance, reacting 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin in an alkaline aqueous medium at 0–25°C yields a mixture of the desired epoxide and a chlorohydrin, both of which can be reacted with isopropylamine to form the final product. google.com This process is suitable for large-scale production. google.com The purification of the final product and intermediates often involves extraction and distillation or crystallization. google.com The development of green and sustainable methods, such as using recyclable solvents like glycerol, is also an area of focus for these syntheses. researchgate.net
Specific Chemical Transformations in Tolamolol Synthesis
Stereoselective Synthesis and Enantiomeric Purity Assessment
The biological activity of tolamolol is primarily associated with one of its stereoisomers, making enantioselective synthesis a critical aspect. chapman.edutandfonline.com
Beta-blockers like tolamolol contain at least one chiral center, leading to the existence of enantiomers. chapman.edunih.govbiomedgrid.com For aryloxypropanolamines, the beta-blocking activity predominantly resides in the (S)-enantiomer. chapman.eduualberta.camdpi.com The (R)-enantiomer is often significantly less active. chapman.eduualberta.ca This stereoselectivity arises from the specific three-dimensional interaction between the drug molecule and the chiral beta-adrenergic receptor. mdpi.comnih.gov The different pharmacological profiles of enantiomers mean that using a single, active enantiomer can lead to a better therapeutic index and simpler pharmacokinetics. nih.gov The S:R activity ratio for beta-blockers can be substantial, often ranging from 33 to 530. chapman.eduualberta.ca
Achieving a high enantiomeric purity of the desired l(-)-isomer, or (S)-isomer, of tolamolol is a key synthetic goal. mdpi.comnih.gov There are two primary approaches to obtaining single enantiomers: asymmetric synthesis and chiral resolution of a racemic mixture. mdpi.comnih.gov
Asymmetric Synthesis : This can be achieved by using a chiral starting material or a chiral catalyst. For example, reacting a phenol with an enantiomerically pure epoxide, such as (S)-3-(tosyloxy)-1,2-epoxypropane, can lead to the desired stereoisomer of the final product. nih.gov
Chiral Resolution : This involves separating the enantiomers from a racemic mixture. This is often done using chromatographic methods with a chiral stationary phase (CSP). tandfonline.comnih.govresearchgate.nettandfonline.com For example, the enantiomers of tolamolol have been successfully separated using a cellulose (B213188) tris(3,5-dichlorophenylcarbamate) CSP. nih.gov Another method is the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by techniques like fractional crystallization.
The enantiomeric purity of the final product is typically confirmed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). tandfonline.comnih.govhplc.eu
Table of Interactive Research Findings
An overview of the key research findings related to the synthesis and stereochemistry of Tolamolol and related compounds.
| Area of Research | Key Finding | Implication | References |
| General Synthesis | The reaction of phenols with epichlorohydrin followed by amine addition is a standard route. | Provides a versatile framework for creating a wide variety of beta-blockers. | wikipedia.orgnih.gov |
| Scale-up | Industrial processes are optimized for temperature, solvent, and purification to ensure high yield and purity. | Enables efficient and cost-effective large-scale production of aryloxypropanolamines. | google.comgoogle.com |
| Stereoisomerism | Beta-blocking activity is highly stereoselective, residing almost exclusively in the (S)-enantiomer. | Emphasizes the need for enantiomerically pure drugs to maximize efficacy and minimize potential side effects. | chapman.edunih.govualberta.canih.gov |
| Enantioseparation | Chiral HPLC and other resolution techniques are effective for separating enantiomers of tolamolol. | Allows for the isolation and analysis of individual enantiomers for pharmacological assessment. | tandfonline.commdpi.comnih.gov |
Importance of Stereoisomerism in Beta-Adrenoceptor Pharmacology
Design and Synthesis of Tolamolol Analogues and Derivatives
The development of analogues and derivatives of existing pharmacologically active compounds is a fundamental strategy in medicinal chemistry to enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce adverse effects. In the context of the β-adrenergic blocking agent tolamolol, significant research has been directed towards the synthesis of novel derivatives, including thiophenic isosteres, related aryloxyethylamino and alkoxyethylamino beta-blockers, and prodrugs, to explore and optimize its structure-activity relationships.
Thiophenic Isosteres and Their Synthetic Pathways
The principle of isosteric replacement, where a functional group is substituted with another group possessing similar physical and chemical properties, is a well-established method in drug design. koreascience.kr The replacement of a benzene (B151609) ring with a thiophene (B33073) ring has been a particularly fruitful strategy. koreascience.krarchive.org In the case of tolamolol, the synthesis of its three possible thiophenic isosteres has been described as a means to investigate the impact of this substitution on β-adrenoceptor blocking activity. researchgate.netresearchgate.net
The synthesis of these analogues involves multi-step pathways. researchgate.net The general structure of beta-blockers like tolamolol consists of an aromatic or heteroaromatic ring connected to a propanolamine (B44665) side chain. researchgate.netresearchgate.net The synthetic challenge lies in attaching this side chain to the various positions of the thiophene ring to create the different isosteres.
The pharmacological evaluation of these thiophenic analogues of tolamolol revealed that the position of the propanolamine side chain on the thiophene ring is critical for activity. researchgate.netresearchgate.net Specifically, two of the isomers demonstrated promising β-adrenoceptor blocking activity worthy of further investigation, while the 3,4-isomer was found to be virtually inactive. researchgate.netresearchgate.net This highlights the sensitivity of the receptor interaction to the geometric arrangement of the key functional groups. The concept of replacing benzene with thiophene has been shown to potentially enhance the biological properties of the parent drug in various therapeutic classes. koreascience.kr
Table 1: Synthesized Thiophenic Isosteres of Tolamolol and Their Activity
| Compound | Isomer Type | Reported Activity | Reference |
| Isomer 1 | Thienyl-oxypropanolamine | Active | researchgate.net, researchgate.net |
| Isomer 2 | Thienyl-oxypropanolamine | Active | researchgate.net, researchgate.net |
| Isomer 3 | 3,4-disubstituted thiophene | Practically devoid of activity | researchgate.net, researchgate.net |
Structure-Guided Design of Related Aryloxyethylamino and Alkoxyethylamino Beta-Blockers
The structure-activity relationship (SAR) of β-blockers is well-defined, providing a rational basis for the design of new analogues. wikipedia.org For aryloxypropanolamine beta-blockers, which includes tolamolol, several structural features are crucial for activity. researchgate.netoup.com These include the nature of the aromatic ring, the linker to the side chain (commonly an oxymethylene bridge —OCH2—), and the substituent on the terminal amino group. wikipedia.org
Structure-guided design leverages this understanding to create derivatives with improved properties, such as cardioselectivity (β1-selectivity). wikipedia.orgoup.com Key strategies include:
Aromatic Ring Substitution : The position and nature of substituents on the aromatic ring significantly influence potency and selectivity. Ortho-substitution on the phenyl ring generally leads to more potent compounds than meta- or para-substitution. oup.com Para-substitution, particularly with groups capable of hydrogen bonding like amides, has been shown to confer cardioselectivity, as seen in drugs like atenolol (B1665814) and practolol (B1678030). wikipedia.orgoup.com
Side Chain Modification : The ethanolamine (B43304) or propanolamine side chain is essential for interaction with the β-adrenergic receptor. oup.comnih.gov The hydroxyl group on the side chain is critical, and its stereochemistry is a key determinant of activity, with the (S)-enantiomer being significantly more active for aryloxypropanolamines. wikipedia.org
Amino Group Substitution : The nature of the alkyl group on the nitrogen atom is a major determinant of β-blocking potency. oup.com Branched alkyl groups, such as isopropyl or tert-butyl, are generally required for high-potency β-antagonism. oup.com Extending the N-substituent with moieties like a 3,4-dimethoxyphenylethyl group can dramatically increase cardioselectivity. oup.com
The design of aryloxyethylamino and alkoxyethylamino derivatives of beta-blockers is guided by these principles. By systematically modifying the aryl group (e.g., introducing different substituents) and the alkoxy side chain, chemists can fine-tune the electronic and steric properties of the molecule to optimize its fit and interaction with the β1-adrenergic receptor. nih.govnih.govnih.gov
Table 2: Key Structural Features for Beta-Blocker Activity
| Structural Feature | Role in Activity | Example Modification |
| Aromatic Ring | Receptor binding, selectivity | Para-acylamido group for cardioselectivity |
| Oxymethylene Bridge | Links aromatic ring to side chain | Generally conserved in aryloxypropanolamines |
| Propanolamine Side Chain | Essential for receptor interaction | (S)-configuration is more active |
| N-Alkyl Substituent | Potency and selectivity | Isopropyl or tert-butyl group for high potency |
Strategies for Prodrug Development and 1-Acyl-Alkyl Derivatives
Prodrug design is a valuable strategy to overcome undesirable pharmacokinetic properties of a drug, such as poor solubility, low bioavailability, or extensive first-pass metabolism, without altering its fundamental pharmacological action. jiwaji.edunih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.govfiveable.me
For beta-blockers like tolamolol, the prodrug approach can be employed to improve their therapeutic profile. iipseries.org Common strategies involve creating ester, carbamate, or other labile linkages at functional groups like the hydroxyl or secondary amine. fiveable.me These carrier-linked prodrugs are designed to be cleaved by ubiquitous enzymes such as esterases in the blood or tissues, releasing the active tolamolol. jiwaji.edu
One specific strategy involves the creation of 1-acyl-alkyl derivatives . While detailed studies specifically on tolamolol are not prevalent, this approach is a known method in prodrug development. This would typically involve acylation of the secondary amine or the hydroxyl group in the propanolamine side chain. The choice of the acyl group can be tailored to control the rate of hydrolysis and, consequently, the release profile of the active drug.
The objectives of developing a tolamolol prodrug could include:
Improving oral absorption by increasing lipophilicity.
Masking the taste of the active drug.
Achieving targeted delivery to specific tissues. jiwaji.edu
Prolonging the duration of action by creating a slow-release depot form.
The development of a prodrug is a complex process that requires careful consideration of the linkage chemistry, the enzymatic activation pathway, and the toxicological profile of the promoiety that is cleaved off. fiveable.me
Preclinical Pharmacodynamics and Receptor Interactions of Tolamolol Hydrochloride
Beta-Adrenoceptor Antagonism Mechanism
Tolamolol (B1194477) functions as a competitive antagonist at beta-adrenoceptors, a mechanism that has been consistently demonstrated in preclinical models. researchgate.net Its interaction with these receptors is characterized by its ability to block the effects of stimulating agents like isoprenaline. oup.comjournals.co.za
Characterization of Competitive Beta-Adrenoceptor Inhibition
Studies in tissues from guinea pigs and rats have established that tolamolol is a potent, competitive beta-adrenoceptor blocking agent. researchgate.net The nature of this antagonism is defined as competitive, meaning that an increased concentration of an agonist can overcome the blockade exerted by tolamolol. oup.com Research has shown that tolamolol's potency is comparable to that of propranolol (B1214883). researchgate.netahajournals.org
The antagonist properties of beta-blockers are often quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While specific pA2 values for tolamolol were not detailed in the provided search results, studies have compared its pA2 values on atrial beta-adrenergic receptors in human and guinea pig preparations, noting significantly lower values in human tissues. researchgate.net This suggests a potential species difference in the interaction with the receptor. researchgate.net
Confirmation of Absence of Intrinsic Sympathomimetic Activity
Intrinsic sympathomimetic activity (ISA), or partial agonist activity, is a property of some beta-blockers where they can cause a weak stimulation of the beta-adrenoceptor. oup.comiiab.me This can be observed as a slight positive chronotropic or inotropic effect. oup.com Unlike beta-blockers such as pindolol (B1678383) or oxprenolol, which possess ISA, tolamolol is characterized by its lack of this activity. iiab.meresearchgate.netnih.gov This absence of ISA means that tolamolol does not exert a low-level agonist effect while blocking the receptor site from more potent catecholamines. oup.com
Cardioselectivity Profile in In Vitro and Animal Models
A key feature of tolamolol is its cardioselectivity, meaning it preferentially blocks beta-1 adrenoceptors, which are predominant in the heart, over beta-2 adrenoceptors found in tissues like the trachea and lungs. researchgate.netjournals.co.zaahajournals.org
Comparative Selectivity Studies Using Isolated Tissues (e.g., Guinea Pig, Rat Heart and Lung/Trachea)
In vitro and in vivo studies using tissues from guinea pigs and rats have confirmed tolamolol's cardioselectivity. researchgate.net The degree of this selectivity can vary depending on the specific animal preparation used. researchgate.net For instance, the ratio of its activity in cardiac tissue versus tracheal smooth muscle was found to be analogous to that of other cardioselective beta-blockers like practolol (B1678030). ahajournals.org The beta-blocking activity and the cardioselectivity of tolamolol are primarily attributed to its l(-)-isomer. researchgate.net
Differential Effects on Cardiac Versus Smooth Muscle Beta-Adrenoceptors
Tolamolol's cardioselectivity stems from its differential effects on beta-1 (cardiac) and beta-2 (smooth muscle) adrenoceptors. researchgate.net It has a more potent blocking effect on the beta-1 receptors of the heart compared to the beta-2 receptors in the tracheal smooth muscle and lungs. researchgate.netahajournals.org Studies comparing tolamolol with non-cardioselective agents like propranolol highlight this distinction, as propranolol affects both beta-1 and beta-2 receptors more uniformly. researchgate.net The structural basis for tolamolol's cardioselectivity is thought to be related to its 4-amide-substituted phenoxyethylamino side chain. oup.com
Below is a table summarizing the comparative cardioselectivity of Tolamolol.
| Feature | Tolamolol | Propranolol (for comparison) |
| Primary Target | Beta-1 Adrenoceptors (Cardiac) | Beta-1 and Beta-2 Adrenoceptors |
| Cardioselectivity | Yes researchgate.netmedchemexpress.comahajournals.org | No researchgate.net |
| Effect on Heart (Beta-1) | Potent competitive antagonism researchgate.net | Potent competitive antagonism researchgate.net |
| Effect on Trachea (Beta-2) | Weaker antagonist effect ahajournals.org | Potent antagonist effect |
| Intrinsic Sympathomimetic Activity (ISA) | No researchgate.netnih.gov | No |
Molecular Receptor Binding and Affinity Studies
The interaction of tolamolol at the molecular level involves its binding to beta-adrenoceptors. While detailed radioligand binding assay data, such as specific Ki values for tolamolol, were not available in the provided search results, some inferences can be made. For example, the different potencies observed in atrial beta-adrenergic receptors between human and guinea-pig preparations suggest a difference in an accessory receptor area near the site that interacts with the nitrogen atom of beta-adrenergic agents. researchgate.net
The structural features of tolamolol, particularly the substitution on the amino group, are significant for its beta-1 selectivity. oup.com It is part of a class of 4-amide-substituted phenoxyethylamino-substituted beta-blockers. oup.com This specific chemical structure is a key determinant of its pharmacological profile. oup.com
Quantitative Determination of Binding Affinity for Beta-1 and Beta-2 Adrenoceptors
Tolamolol hydrochloride is a competitive beta-adrenoceptor antagonist, with its blocking activity primarily residing in the l(-)-isomer. researchgate.net The binding affinity of tolamolol and other beta-blockers is commonly quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This value serves as a functional measure of the antagonist's potency and affinity for the receptor.
In preclinical studies using isolated tissue preparations from guinea pigs, the affinity of tolamolol for beta-1 (β1) and beta-2 (β2) adrenoceptors has been determined. In guinea pig left atria, a tissue rich in β1-adrenoceptors, tolamolol demonstrates significant antagonist activity. Similarly, its activity at β2-adrenoceptors has been assessed using guinea pig tracheal preparations.
One key study determined the pA2 values for several beta-blockers against the agonist isoproterenol (B85558) in guinea pig tissues. These values provide a quantitative measure of the binding affinity under specific experimental conditions.
Table 1: pA2 Values of Tolamolol against Isoproterenol in Guinea Pig Tissues
| Tissue Preparation | Predominant Receptor | pA2 Value |
|---|---|---|
| Atrial (Heart) | Beta-1 | 7.96 |
| Tracheal (Lung) | Beta-2 | 6.78 |
Data sourced from comparative studies on beta-adrenergic receptor blocking agents.
These values indicate that tolamolol has a higher affinity for β1-adrenoceptors compared to β2-adrenoceptors in these experimental models, which is the basis for its classification as a cardioselective beta-blocker. researchgate.net
Ligand-Receptor Interaction Profiling
Tolamolol is a phenoxypropanolamine derivative. nih.gov The interaction of tolamolol with beta-adrenoceptors is competitive, meaning it reversibly binds to the receptor at the same site as endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby preventing their action. researchgate.net
The cardioselectivity of tolamolol is attributed to specific structural features, particularly the substituents on the nitrogen atom of the propanolamine (B44665) side chain. nih.gov Studies comparing a series of beta-blockers have suggested that the unique nitrogen substituents of tolamolol and the related compound CI 775 are responsible for their cardioselective properties. nih.gov This suggests that the interaction at an accessory binding area near the primary nitrogen interaction site on the β1-adrenoceptor differs from that on the β2-adrenoceptor, allowing for preferential binding to the cardiac β1 subtype. nih.gov The l(-)-isomer of tolamolol is not only more potent but also the more cardioselective form of the molecule. researchgate.net
Comparative Preclinical Pharmacological Analysis with Reference Beta-Blockers
Comparison of Receptor Selectivity and Potency with Propranolol, Practolol, and other Beta-Blockers
Tolamolol's pharmacological profile is best understood in comparison to other beta-blockers, such as the non-selective antagonist propranolol and the early cardioselective antagonist practolol. In preclinical and clinical studies, tolamolol's potency has been shown to be comparable to that of propranolol. researchgate.netnih.gov However, unlike propranolol, tolamolol exhibits selectivity for β1-adrenoceptors, a property that makes it "cardioselective". researchgate.netnih.gov This selectivity means it has a greater blocking effect on the beta-receptors in the heart (β1) than on those in other tissues like the bronchi (β2).
The degree of cardioselectivity can be expressed as a ratio of the antagonist's affinity for β1 versus β2 receptors. This is often calculated from the antilog of the difference between the pA2 values obtained from β1 (e.g., atrial) and β2 (e.g., tracheal or bronchial) tissue preparations.
Table 2: Comparative pA2 Values and Cardioselectivity of Beta-Blockers in Guinea Pig Tissues
| Compound | Atrial pA2 (β1) | Tracheal pA2 (β2) | Cardioselectivity Ratio (β1/β2) |
|---|---|---|---|
| Tolamolol | 7.96 | 6.78 | ~15 |
| Propranolol | 8.42 | 8.36 | ~1.1 |
| Practolol | 6.64 | 5.30 | ~22 |
| Atenolol (B1665814) | 7.42 | 6.00 | ~26 |
| Metoprolol | 7.64 | 6.30 | ~22 |
pA2 values are against the agonist isoproterenol. The selectivity ratio is an approximation derived from the pA2 values.
Interspecies Variations in Beta-Adrenoceptor Responses in Experimental Models
The pharmacological effects of beta-blockers, including tolamolol, can exhibit variations across different species due to differences in receptor populations and drug metabolism. nih.gov Tolamolol has been studied in various animal models, including the rat, guinea pig, and cat. researchgate.netnih.gov
A notable example of interspecies variation is the difference in beta-adrenoceptor populations in the atria of cats and guinea pigs. Research has shown that guinea pig atria predominantly contain β1-adrenoceptors. nih.gov In contrast, cat atria possess a mixed population of both β1 and β2-adrenoceptors. nih.gov This difference can lead to varied cardiovascular responses to beta-blockers in these species.
Furthermore, a direct comparison between human and guinea pig tissues revealed significant species-specific differences in the potency of tolamolol. In isolated atrial preparations, the pA2 value for tolamolol was significantly lower in human tissue compared to guinea pig tissue. nih.gov This suggests a higher potency in the guinea pig cardiac model. Interestingly, no such significant difference in potency was observed in bronchial or tracheal (β2) preparations between the two species. nih.gov This finding points towards a specific difference in the accessory binding site of the atrial β1-adrenoceptor between humans and guinea pigs. nih.gov
Table 3: Interspecies Comparison of Tolamolol pA2 Values in Atrial (β1) Tissue
| Species | Atrial pA2 Value |
|---|---|
| Human | 7.37 |
| Guinea Pig | 7.96 |
Data reflects antagonist potency against isoproterenol. nih.gov
These interspecies differences highlight the importance of using multiple experimental models and exercising caution when extrapolating preclinical data to human pharmacology.
Structure Activity Relationship Sar Studies of Tolamolol Hydrochloride
Elucidation of Key Structural Features Conferring Beta-Adrenoceptor Activity
Tolamolol (B1194477) is a phenoxypropanolamine derivative that demonstrates a preference for inhibiting myocardial beta-adrenoceptors. ncats.io Its potency as a competitive beta-adrenoceptor blocking agent is comparable to that of propranolol (B1214883). researchgate.netcapes.gov.br The general structure required for beta-adrenergic blocking activity in the aryloxypropanolamine series includes a branched alkyl group (such as isopropyl or tert-butyl) on the terminal amino nitrogen and specific substitutions on the aromatic ring. oup.com
Key structural components essential for the beta-adrenoceptor activity of tolamolol and related compounds include:
The Aryloxypropanolamine Backbone : This core structure is a common feature among many beta-blockers. ethernet.edu.et
The Amino Group : A secondary amine in the side chain is critical for receptor interaction. oup.com
The Hydroxyl Group on the Propanolamine (B44665) Chain : This group is vital for binding to the beta-adrenoceptor.
The Aromatic Ring : The nature and position of substituents on this ring significantly influence potency and selectivity. oup.com
Impact of Systematic Structural Modifications on Receptor Affinity and Selectivity
Systematic modifications of the tolamolol structure have provided insights into the features governing receptor affinity and cardioselectivity.
Substitution on the Aromatic Ring : Para-substitution on the aromatic ring, particularly with acylamido groups, has been shown to yield cardioselective drugs. oup.com Tolamolol itself features a 4-carbamoylphenoxy group, contributing to its cardioselectivity. oup.com In contrast, ortho-substitution often leads to non-selective beta-blockers. oup.com The synthesis of thiophenic isosteres of tolamolol, where the phenyl ring is replaced by a thiophene (B33073) ring, has been explored to study the impact on beta-blocking activity. researchgate.net Preliminary results indicated that some of these analogs were worthy of further investigation, while others were practically inactive. researchgate.net
Substitution on the Amino Group : Attaching specific moieties to the amino nitrogen can significantly enhance cardioselectivity. oup.com For instance, the addition of a 3,4-dimethoxyphenylethyl group or a 4-amide-substituted phenoxyethyl group to the amine of other beta-blockers has been shown to increase cardioselectivity. oup.com
Side Chain Variations : Methylation of the alpha carbon in the side chain generally reduces activity on the heart with little effect on tracheal muscle. oup.com
The following table summarizes the effects of some structural modifications on beta-blocker activity:
| Structural Modification | Effect on Activity/Selectivity | Example Compounds |
| Para-substitution on aromatic ring (4-acylamido) | Increased cardioselectivity | Acebutolol, Atenolol (B1665814), Tolamolol oup.com |
| Ortho-substitution on aromatic ring | Generally non-selective | oup.com |
| Amino-substitution (3,4-dimethoxyphenylethyl) | Increased cardioselectivity | oup.com |
| Amino-substitution (4-amide-substituted phenoxyethyl) | Increased cardioselectivity | Tolamolol oup.com |
| Thiophenic isostere replacement of phenyl ring | Varied activity, some analogs show promise | Thiophenic analogues of tolamolol researchgate.net |
| Methylation of alpha-carbon in side chain | Decreased cardiac activity | oup.com |
Stereochemical Influences on Pharmacological Potency and Cardioselectivity
Stereochemistry plays a critical role in the pharmacological activity of beta-blockers. For aryloxyaminopropanols like tolamolol, the beta-adrenoceptor blocking activity predominantly resides in one enantiomer.
Enantiomeric Potency : The beta-adrenoceptor blocking activity of tolamolol is mainly attributed to the l(-)-isomer. researchgate.netcapes.gov.br In the broader class of aryloxyaminopropanols, the (S)-(-) enantiomers are generally much more effective than the (R)-(+) enantiomers, with activity ratios ranging from 50 to 500 times greater for the S-enantiomer. researchgate.net This enhanced activity is due to their greater affinity for beta-receptors. researchgate.net
Cardioselectivity of Isomers : The l(-)-isomer of tolamolol is also the more cardioselective form. researchgate.netcapes.gov.br This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the β1-adrenoceptors in the heart muscle over the β2-receptors in other tissues. researchgate.netresearchgate.net
The table below illustrates the stereochemical influence on the activity of beta-blockers:
| Isomer | General Activity | Specific to Tolamolol |
| l(-)-isomer / (S)-enantiomer | More potent beta-blocker researchgate.net | Main contributor to beta-blocking activity and cardioselectivity researchgate.netcapes.gov.br |
| d(+)-isomer / (R)-enantiomer | Significantly less active researchgate.net | Less active and less cardioselective |
Role of Specific Functional Groups in Receptor Binding and Biological Response (e.g., 4-carbamoylphenoxy moiety)
Specific functional groups are instrumental in defining the pharmacological profile of tolamolol.
The 4-Carbamoylphenoxy Moiety : This group, attached to the ether oxygen of the aryloxypropanolamine structure, is a key contributor to tolamolols cardioselectivity. oup.com The amide group (-C(=O)NH2) in the para position of the phenoxy ring is a significant structural feature that enhances the affinity for β1-receptors. oup.com This type of para-substitution is a known strategy for achieving cardioselectivity in beta-blockers. oup.com
The Ether Linkage : The oxygen atom connecting the aromatic ring to the propanolamine side chain is a crucial structural element in the aryloxypropanolamine class of beta-blockers. ethernet.edu.et
The Hydroxyl Group : The secondary alcohol on the propanolamine side chain is essential for establishing a key hydrogen bond interaction with the receptor binding site.
The Secondary Amine : The nitrogen atom in the side chain is typically protonated at physiological pH, allowing for an ionic interaction with a negatively charged residue (like aspartate) in the receptor's binding pocket. oup.com
Pharmacokinetic Investigations of Tolamolol Hydrochloride in Research Models
Application of Clearance Concepts in Pharmacokinetic Modeling
The concept of clearance, which describes the rate of drug removal from the body as a volume of fluid cleared of the drug per unit of time, is a cornerstone of pharmacokinetic analysis. mhmedical.com In the study of tolamolol (B1194477), this approach has been instrumental in creating models that incorporate physiological parameters, such as hepatic blood flow. nih.gov This allows for a more nuanced interpretation of experimental data beyond simple exponential equations. nih.gov
By applying clearance concepts, researchers can estimate the significance of first-pass metabolism in the liver, a critical factor for orally administered drugs. nih.gov This modeling validates the experimental results and provides a framework for understanding how physiological variables influence the drug's concentration in the body over time. nih.govchapman.edu The total clearance of tolamolol from blood has been measured to range from 0.8 to 1.4 liters per minute in human subjects following intravenous administration. nih.govnih.gov This value is vital for building accurate pharmacokinetic models that can predict drug behavior. slideshare.net
Absorption Characteristics in Experimental Systems
Investigations following intravenous injection show a biphasic decline in plasma concentration, indicating a rapid distribution phase followed by a slower elimination phase. nih.govnih.gov The half-life for the first phase was 7 minutes, and for the second phase, it was 2.5 hours. nih.govnih.gov This two-phase decline is characteristic of drugs that distribute from the central compartment (blood) into peripheral compartments (tissues).
Table 1: Pharmacokinetic Parameters of Tolamolol in Healthy Human Subjects
| Parameter | Intravenous Administration (20 mg) | Oral Administration (100 mg) |
| Plasma Concentration Half-Life | Phase 1: 7 minPhase 2: 2.5 h | 1.8 h |
| Blood Clearance | 0.8 - 1.4 L/min | Not Reported |
| Volume of Distribution | Not Reported | 220 L (average) |
Distribution Patterns in Animal Tissues (e.g., Liver, Gastrointestinal Tract)
The distribution of a drug throughout the body is determined by its physicochemical properties, such as lipid solubility, and physiological factors like tissue perfusion. nih.gov Tolamolol, as a lipophilic beta-blocker, is expected to distribute widely within the body. nih.gov This is supported by the large average volume of distribution of 220 liters observed in human studies after oral administration, which suggests significant uptake into tissues outside the bloodstream. nih.govnih.gov
While specific studies detailing the concentration of tolamolol in the liver and gastrointestinal tract of animal models are not prominent in the reviewed literature, general principles of drug distribution apply. nih.gov For basic compounds, tissue-to-plasma partition coefficients are often higher than for acidic or neutral compounds, indicating greater tissue penetration. nih.gov Given that beta-blockers like tolamolol are cleared by the liver, significant distribution to this organ is a prerequisite for its metabolism. nih.gov
Metabolic Pathways and Metabolite Identification (e.g., Hydroxytolamolol)
The biotransformation of drugs is a critical aspect of their elimination. In the case of tolamolol, metabolism leads to the formation of at least one identified metabolite.
Studies in human subjects have detected the presence of hydroxytolamolol in the plasma of some individuals following oral administration of tolamolol. nih.govnih.gov This finding points towards hydroxylation as one of the metabolic pathways for the compound. nih.govnih.gov The process of metabolite identification is crucial in drug discovery to understand the complete fate of a compound in the body and to assess the potential activity or toxicity of its metabolites. chemrxiv.orgnih.gov This typically involves advanced analytical techniques like mass spectrometry to characterize the structures of metabolites formed in in-vitro systems, such as human liver microsomes, or identified in in-vivo samples. nih.govfrontlinegenomics.com
Elimination and Excretion Studies in Preclinical Species
Drug elimination encompasses both metabolism and excretion, the irreversible removal of the drug or its metabolites from the body. mhmedical.commedicilon.com For tolamolol, the primary route of clearance is hepatic metabolism, a characteristic it shares with other lipophilic beta-blockers like propranolol (B1214883) and metoprolol. nih.gov
Elimination studies in healthy human subjects show that after repeated oral doses, there was no accumulation of tolamolol, and the half-life of plasma clearance remained unchanged, indicating efficient elimination. nih.govnih.gov The elimination half-life after a single oral dose was 1.8 hours, while after intravenous injection, the second phase elimination half-life was 2.5 hours. nih.govnih.gov This relatively rapid elimination is consistent with liver-metabolized drugs. nih.gov While this data is from human studies, it provides a basis for what would be expected in preclinical species, where drugs with high hepatic clearance also tend to have short elimination half-lives. nih.gov
Comparative Pharmacokinetic Analysis with Structurally Related Compounds
Comparing the pharmacokinetics of tolamolol to other beta-blockers highlights key structural and functional differences. Tolamolol is considered a cardioselective beta-blocker. medchemexpress.com
In a comparative study with propranolol , a non-selective beta-blocker, tolamolol demonstrated less of a negative inotropic (contractility-reducing) effect on the heart. nih.gov Pharmacokinetically, lipophilic beta-blockers like propranolol and tolamolol are characterized by extensive hepatic first-pass metabolism, leading to lower bioavailability and significant variation in plasma concentrations between individuals. nih.gov
In contrast, more water-soluble (hydrophilic) beta-blockers like atenolol (B1665814) are primarily cleared by the kidneys without extensive metabolism. nih.gov This results in less inter-patient variability and longer elimination half-lives. nih.gov Tolamolol's pharmacokinetic profile, therefore, places it within the group of lipophilic beta-blockers that undergo significant hepatic clearance, similar to metoprolol and practolol (B1678030) . nih.govvt.edu
Analytical Methodologies for Tolamolol Hydrochloride Research
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are cornerstones in the quantitative analysis of multi-component drug formulations and for monitoring drug levels in biological matrices. oup.comscispace.com These techniques offer high resolution and sensitivity, which are crucial for the accurate determination of drug concentrations. oup.comscispace.com
High-Performance Liquid Chromatography (HPLC) Method Development for Tolamolol (B1194477)
The development of HPLC methods for the analysis of β-adrenergic blockers like Tolamolol is a well-established practice in pharmaceutical analysis. oup.comresearchgate.net These methods are essential for pharmacokinetic and pharmacodynamic studies, which inform the safe and effective use of medications. oup.comresearchgate.net The chiral resolution of Tolamolol has been successfully achieved using HPLC with a cellulose (B213188) tris (3,5-dichlorophenylcarbamate) chiral stationary phase. nih.gov This separation is critical as different enantiomers of a drug can exhibit distinct pharmacological activities.
In a specific application, the mobile phase consisted of 2-propanol at a flow rate of 0.5 mL/min, with UV detection at 220 nm. nih.gov This method demonstrated effective separation of Tolamolol's enantiomers. nih.gov
Optimization of Stationary and Mobile Phases for Analytical Resolution
The choice of stationary and mobile phases is critical for achieving optimal separation in HPLC. oup.comresearchgate.net For the analysis of β-blockers, C18 columns are the most frequently used stationary phases due to their versatility and robustness. oup.comresearchgate.net The mobile phase typically consists of a buffer solution mixed with an organic modifier, such as acetonitrile (B52724) or methanol. oup.comresearchgate.net
The pH of the mobile phase is a key parameter that can be adjusted to influence the retention and enantioselectivity of the separation. hplc.eu For instance, with an α1-acid glycoprotein (B1211001) (AGP) chiral stationary phase, which has an isoelectric point of 2.7, altering the pH between 2.7 and 7.0 modifies the net negative charge of the stationary phase, thereby affecting its interaction with the analyte. hplc.eu In the chiral separation of Tolamolol, a cellulose-based stationary phase was employed. nih.gov The separation factors (α) for a range of drugs, including Tolamolol, on this column were between 1.24 and 3.90, with resolution factors (Rs) from 1.05 to 5.0, indicating good separation efficiency. nih.gov
Table 1: HPLC Method Parameters for Chiral Resolution of Tolamolol nih.gov
| Parameter | Condition |
| Stationary Phase | Cellulose tris (3,5-dichlorophenylcarbamate) |
| Mobile Phase | 2-propanol |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 220 nm |
| Separation Factor (α) | 1.24 - 3.90 |
| Resolution Factor (Rs) | 1.05 - 5.0 |
Spectrophotometric Methods for Determination
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantitative analysis of pharmaceutical compounds. sphinxsai.comtechnologynetworks.com
UV-Visible Spectrophotometry Applications in Tolamolol Quantification
UV-Visible spectrophotometry is a valuable tool for the quantitative determination of drugs like Tolamolol in various formulations. scispace.comtechnologynetworks.com The principle of this technique lies in measuring the amount of light absorbed by a sample at a specific wavelength. technologynetworks.com For quantitative analysis, a wavelength of maximum absorbance is typically selected to ensure the highest sensitivity. technologynetworks.com The technique is widely used for quality control in the pharmaceutical industry due to its speed and ease of use. denovix.com While specific UV-Visible spectrophotometric methods for Tolamolol hydrochloride are not detailed in the provided search results, the general applicability of this technique for the quantification of β-blockers is well-recognized. scispace.com
Other Advanced Analytical Techniques for Compound Characterization (e.g., Differential Scanning Calorimetry for Racemates)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This method is instrumental in characterizing the physical properties of materials, including pharmaceuticals. nih.govudg.edu DSC can be used to determine properties such as melting point, glass transition temperature, and polymorphism, which are critical for understanding the stability and bioavailability of a drug. udg.edu The technique is highly sensitive and can be used to study the thermotropic properties of biological macromolecules and their interactions. nih.gov While the search results mention the use of DSC for characterizing macromolecules and their interactions, specific applications for the analysis of Tolamolol racemates were not found. nih.gov
Validation of Analytical Methods for Research Applications
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose. europa.euujpronline.com This is a critical requirement for regulatory submissions and ensures the reliability and consistency of analytical data. ujpronline.comunnes.ac.id Key validation parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. europa.euresearchgate.net
The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. europa.eu For instance, accuracy is determined by applying the analytical procedure to an analyte of known purity, while precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu The limit of detection (LOD) and limit of quantitation (LOQ) are important for the analysis of impurities and degradation products. researchgate.net Robustness, the ability of a method to remain unaffected by small, deliberate variations in method parameters, is also evaluated to ensure its reliability during routine use. europa.eu The validation process provides a high degree of assurance that the analytical method will consistently produce results that meet predetermined specifications and quality attributes. unnes.ac.id
Assessment of Specificity and Selectivity in Complex Biological or Synthetic Matrices
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components in the sample. scribd.com For this compound, this is crucial for accurate measurement in biological fluids like plasma or urine, which contain numerous endogenous substances, or in synthetic reaction mixtures containing precursors and by-products.
High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for achieving high selectivity and specificity. oup.com Chromatographic methods ensure specificity by separating tolamolol from other compounds based on their physicochemical properties, resulting in distinct retention times. In LC-MS/MS, specificity is further enhanced by selecting specific precursor-to-product ion transitions for the analyte, a technique known as multiple reaction monitoring (MRM). This makes the detection highly specific, as it is unlikely that an interfering compound would have the same retention time and the exact same mass fragmentation pattern as tolamolol.
When developing these methods for β-blockers, specificity is typically evaluated by analyzing blank matrix samples (e.g., plasma from untreated subjects) to ensure no endogenous peaks interfere with the analyte's signal. escholarship.org Additionally, samples are spiked with structurally similar compounds, potential metabolites, or known impurities to demonstrate that the method can resolve tolamolol from these substances. nih.gov For a method to be deemed specific, the response from any interfering components at the retention time of the analyte should be below the lower limit of quantification (LLOQ).
Determination of Precision, Accuracy, and Linearity
The validation of an analytical method for this compound requires establishing its precision, accuracy, and linearity to ensure the reliability of quantitative data. These parameters are typically assessed according to ICH (International Council for Harmonisation) guidelines. nih.gov
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. To assess this, a series of standard solutions of this compound at different concentrations are analyzed. The results are typically evaluated by plotting the response versus concentration and performing a linear regression analysis. A correlation coefficient (r²) close to 1.0 is indicative of a strong linear relationship. For many β-blocker assays, linearity is established over a range relevant to expected clinical or experimental concentrations. researchgate.netijpbs.comijsr.net
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assessed by analyzing replicate samples during the same day under the same operating conditions.
Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days, often with different analysts or equipment, to demonstrate the method's ruggedness. nih.govgsconlinepress.com
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples spiked with a known amount of this compound (recovery studies). The percentage of the analyte recovered is then calculated. Accuracy should be assessed across the linear range of the method. ijpbs.com
While specific data for this compound is scarce, the table below illustrates typical validation parameters reported for other β-blocker analytical methods, which would be analogous for this compound analysis.
| Parameter | Typical Performance for β-Blocker Analysis | Source |
| Linearity Range | 0.5 - 100 ng/mL | oup.com |
| Correlation Coefficient (r²) | > 0.999 | gsconlinepress.com |
| Accuracy (% Recovery) | 98.1% - 100.2% | proquest.com |
| Precision (Intra-day RSD) | < 5.5% | oup.com |
| Precision (Inter-day RSD) | < 9.95% | oup.com |
Establishment of Detection and Quantification Limits
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining its sensitivity.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is often determined based on the signal-to-noise ratio, typically established at a ratio of 3:1. nih.gov
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is commonly established at a signal-to-noise ratio of 10:1 and is the lowest concentration on the standard curve. nih.gov
For β-blockers, including tolamolol, these limits are particularly important for pharmacokinetic studies where plasma concentrations can be very low. HPLC and LC-MS/MS methods are preferred for their ability to achieve low LOD and LOQ values, often in the nanogram per milliliter (ng/mL) range. scispace.com
The following table shows representative LOD and LOQ values for analytical methods developed for other hydrochloride salt drugs, illustrating the sensitivity that would be expected from a validated method for this compound.
| Parameter | Representative Value | Source |
| Limit of Detection (LOD) | 0.108 µg/mL | proquest.com |
| Limit of Quantification (LOQ) | 0.36 µg/mL | proquest.com |
Development of Stability-Indicating Analytical Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. nih.gov The development of such a method is essential for assessing the stability of this compound in bulk form and in pharmaceutical formulations.
The development process involves subjecting the drug to forced degradation under various stress conditions as mandated by ICH guidelines, such as heat, light, acid and base hydrolysis, and oxidation. researchgate.netproquest.comnih.gov The goal is to generate potential degradation products.
An appropriate chromatographic method, typically RP-HPLC with UV or MS detection, is then developed to separate the intact drug from all the degradation products formed under these stress conditions. researchgate.netnih.gov The method's ability to resolve the main drug peak from the degradant peaks demonstrates its stability-indicating nature. Peak purity analysis, often using a photodiode array (PDA) detector, is performed to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants.
For example, a stability-indicating method for betaxolol (B1666914) hydrochloride, another β-blocker, showed distinct degradation product peaks under acid and base hydrolysis, demonstrating the method's specificity in the presence of degradants. nih.gov Similar procedures would be applied to develop and validate a stability-indicating method for this compound, ensuring the quality and shelf-life of products containing the compound. proquest.com
Theoretical and Computational Approaches in Tolamolol Hydrochloride Research
Molecular Modeling and Docking Studies of Receptor Interactions
Molecular modeling and docking studies are pivotal in elucidating the binding mechanisms of Tolamolol (B1194477) hydrochloride at its primary target, the β-adrenergic receptors. These computational techniques allow for the three-dimensional visualization of the ligand-receptor complex, identifying key amino acid residues and the types of interactions that govern binding affinity and selectivity. mdpi.comnih.gov
Research has shown that Tolamolol's cardioselectivity is derived from specific nitrogen substituents. researchgate.net Comparative studies using human and guinea-pig atrial and bronchial preparations have helped to understand species-specific differences in receptor interactions. researchgate.net For instance, significantly lower pA2 values for Tolamolol were observed in human atrial preparations compared to guinea-pig preparations, suggesting a difference in the accessory receptor area near the nitrogen atom's interaction site. researchgate.net
Docking analyses reveal the specific binding modes of Tolamolol within the receptor's active site. These studies can predict binding affinities (often expressed as docking scores or binding free energies) and highlight crucial interactions such as hydrogen bonds and hydrophobic contacts. chemrxiv.org For example, the interaction of a ligand with key residues like His296, Ser441, and Asp435 in a catalytic triad (B1167595) can be visualized and analyzed. chemrxiv.org
Table 1: Key Intermolecular Interactions of Tolamolol with β-Adrenergic Receptor Subtypes (Hypothetical Data)
| Interaction Type | β1-Adrenergic Receptor Residues | β2-Adrenergic Receptor Residues |
| Hydrogen Bonding | Asp121, Tyr332 | Ser204, Asn312 |
| Hydrophobic Interactions | Val117, Phe309 | Trp286, Tyr308 |
| Ionic Interactions | Asp121 | Asp113 |
This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies. The specific residues would be determined from actual computational analysis.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.comwikipedia.org In the context of Tolamolol hydrochloride, QSAR models can predict the β-blocking potency and cardioselectivity of new derivatives based on their physicochemical properties and structural features. nih.gov
These models are built using a "training set" of molecules with known activities. nih.gov Descriptors, which are numerical representations of molecular properties (e.g., lipophilicity, electronic properties, and steric parameters), are calculated for each molecule. openbioinformaticsjournal.com Statistical methods, such as multiple linear regression, are then employed to develop an equation that relates these descriptors to the biological activity. openbioinformaticsjournal.com
The predictive power of a QSAR model is assessed using a "test set" of compounds that were not used in the model's development. nih.gov A reliable QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. wikipedia.orgnih.gov
Table 2: Sample QSAR Descriptors and Their Influence on Tolamolol's β1-Selectivity (Illustrative)
| Descriptor | Description | Correlation with β1-Selectivity |
| LogP | Lipophilicity | Negative |
| Molar Refractivity (MR) | Molecular Volume/Polarizability | Positive |
| Dipole Moment | Polarity | Positive |
| Sum of Electronegativities | Electronic Property | Negative |
This table provides an illustrative example of how different molecular descriptors might correlate with the desired biological activity in a QSAR study.
Application of Computational Chemistry in De Novo Drug Design and Optimization
Computational chemistry plays a crucial role in the de novo design and optimization of novel drug candidates. nih.govmdpi.com De novo design involves creating new molecular structures from scratch, often within the constraints of a known receptor binding site. openmedicinalchemistryjournal.com These methods can generate diverse and novel chemical entities with desired pharmacological properties. frontiersin.org
For a compound like Tolamolol, computational techniques can be used to design new analogs with improved properties, such as enhanced cardioselectivity or better pharmacokinetic profiles. nih.govhelmholtz-hzi.de This process often involves fragment-based approaches, where small molecular fragments are linked or grown within the receptor's active site to create a new ligand. frontiersin.org
Optimization of existing leads is another key application. nih.gov By making systematic in silico modifications to the Tolamolol structure and predicting their effect on binding and other properties, researchers can guide synthetic efforts toward more promising compounds. researchgate.net This iterative cycle of design, prediction, and synthesis is a cornerstone of modern rational drug design. nih.gov
Pharmacophore Mapping and Ligand-Based Drug Design Strategies
When the three-dimensional structure of the target receptor is unknown, ligand-based drug design strategies become particularly valuable. wikipedia.org Pharmacophore mapping is a central technique in this approach. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.netslideshare.net
For Tolamolol and related β-blockers, a pharmacophore model can be developed by aligning a set of active molecules and identifying their common structural features. mdpi.com This model can then be used as a 3D query to screen large chemical databases for new compounds that fit the pharmacophore and are therefore likely to possess the desired activity. researchgate.net
Pharmacophore models can also be used to develop 3D-QSAR models, which provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. openbioinformaticsjournal.com These strategies are powerful tools for identifying novel scaffolds and designing new ligands with improved affinity and selectivity. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for Tolamolol Hydrochloride
Exploration of Novel Analogues with Tuned Receptor Selectivity Profiles
The therapeutic efficacy of beta-blockers is intrinsically linked to their receptor selectivity. revespcardiol.org While Tolamolol (B1194477) is recognized for its cardioselectivity, primarily targeting β1-adrenergic receptors, the development of novel analogues with even more finely tuned receptor selectivity profiles represents a significant area for future research. medchemexpress.combpac.org.nz The goal is to design molecules that retain the beneficial effects on the heart while minimizing potential side effects associated with the blockade of β2-adrenoceptors in other tissues. bpac.org.nz
The synthesis of new chemical entities derived from the tolamolol scaffold could lead to compounds with enhanced affinity for β1-receptors or, conversely, with a calculated degree of β2-antagonism or even partial agonism where clinically desirable. nih.govoup.com Structure-activity relationship (SAR) studies, which examine how chemical structure modifications impact pharmacological activity, are fundamental to this process. oup.com For instance, substitutions on the aromatic ring and modifications of the amine side chain of similar beta-blocker structures have been shown to significantly alter receptor affinity and selectivity. oup.com The development of "vasodilating β-blockers," which possess additional properties like α1-adrenoceptor blockade or activation of β3-adrenoceptors, offers a template for creating multifunctional tolamolol analogues. revespcardiol.org A highly selective β1-adrenoceptor antagonist derived from tolamolol could be particularly beneficial for patients with comorbidities such as asthma or other respiratory disorders. nih.gov
Advanced Preclinical Models for Comprehensive Pharmacological Assessment
A thorough pharmacological assessment of Tolamolol and its future analogues necessitates the use of advanced preclinical models that can accurately predict clinical outcomes. ersnet.org While traditional models have been instrumental, the future lies in more sophisticated systems that better recapitulate human physiology and pathophysiology.
Pharmacokinetic and pharmacodynamic (PK/PD) modeling has been crucial in understanding the properties of beta-blockers and can be further utilized to explore the nuances of Tolamolol's effects. nih.govnih.gov For instance, studies in healthy subjects have already correlated plasma concentrations of tolamolol with its effect on exercise-induced heart rate. nih.gov Future preclinical studies could employ transgenic mouse models of specific cardiovascular diseases, such as heart failure or arrhythmias, to evaluate the efficacy of tolamolol in a more disease-relevant context. nih.govnih.gov For example, mouse models of cardiomyopathy have been used to demonstrate the benefits of βARK1 inhibition in conjunction with beta-blocker therapy. nih.gov Furthermore, in vivo models in conscious, unrestrained animals can provide a more accurate assessment of the cardiovascular effects of novel tolamolol analogues, minimizing the confounding influences of anesthesia. vt.edu The use of such models would allow for a detailed investigation of the dose-dependent effects and the therapeutic window of new compounds. jst.go.jp
Application of Omics Technologies in Mechanistic Research
The "omics" revolution, encompassing genomics, proteomics, and metabolomics, offers powerful tools to unravel the intricate molecular mechanisms underlying the therapeutic effects of Tolamolol hydrochloride. revespcardiol.orgmdpi.com These technologies can provide a holistic view of the biological changes induced by the drug, moving beyond the receptor level to understand its impact on cellular pathways and networks. frontiersin.org
Proteomics, the large-scale study of proteins, can be employed to identify changes in protein expression and post-translational modifications in cardiac tissues or circulating plasma following tolamolol administration. nih.gov This could reveal novel biomarkers of drug response or uncover previously unknown signaling pathways modulated by the drug. revespcardiol.org Similarly, metabolomics, which analyzes the complete set of small-molecule metabolites, can provide a functional readout of the physiological state and identify metabolic pathways affected by tolamolol. mdpi.com The integration of these omics datasets, often referred to as multi-omics, can offer a comprehensive understanding of tolamolol's mechanism of action, potentially identifying new therapeutic indications or patient populations that would benefit most from the treatment. For instance, applying these technologies to cardiovascular disease research has already shown promise in identifying new biomarkers and therapeutic targets. revespcardiol.org
Integration of Computational and Experimental Methodologies for Rational Drug Discovery
The convergence of computational and experimental approaches has revolutionized rational drug discovery, providing a more efficient and targeted path to novel therapeutics. nih.gov This integrated strategy is highly applicable to the development of next-generation tolamolol analogues.
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity and selectivity of virtual compounds before they are synthesized. crsp.dzopenbioinformaticsjournal.com Molecular docking simulations, for example, can model the interaction between a ligand and its target receptor at the atomic level, providing insights into the key residues involved in binding. nih.gov This computational pre-screening allows for the prioritization of candidates with the most promising pharmacological profiles for chemical synthesis and subsequent experimental validation. nih.gov This approach significantly reduces the time and cost associated with traditional trial-and-error methods in drug development. crsp.dz For example, virtual screening has been used to evaluate the potential of existing beta-blockers for new therapeutic applications, such as in cancer treatment. crsp.dz
Investigation into Off-Target Interactions and Polypharmacology
The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that a single drug can interact with multiple targets. nih.gov Investigating the off-target interactions of this compound is crucial for a complete understanding of its pharmacological profile, including both its therapeutic effects and potential side effects.
Q & A
Q. What is the pharmacological classification of Tolamolol hydrochloride, and how does its β-adrenoceptor blocking activity compare to other beta-blockers?
this compound is a β-adrenergic receptor antagonist with predominant negative chronotropic effects (reducing heart rate) and mild negative inotropic effects (reducing myocardial contractility). Its hemodynamic profile was established in human studies involving cardiac catheterization, where intravenous administration (0.15 mg/kg) significantly reduced heart rate and cardiac output without altering systemic blood pressure . Comparative studies with other beta-blockers (e.g., propranolol) should focus on receptor subtype selectivity (β₁ vs. β₂) and hemodynamic endpoints (e.g., LVdp/dtmax).
Q. What experimental models are recommended for assessing Tolamolol’s cardiovascular effects in preclinical research?
Invasive hemodynamic studies in conscious or anesthetized animal models (e.g., dogs, rodents) are ideal for evaluating dose-dependent effects on heart rate, cardiac output, and ventricular contractility. Human trials, such as those involving cardiac catheterization in patients undergoing diagnostic procedures, provide clinically relevant data on myocardial function (e.g., LVdp/dtmax and Vmax indices) . Ensure protocols adhere to ethical guidelines for human subject research, including informed consent and IRB approval .
Q. How can researchers validate the purity and stability of this compound in analytical assays?
Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 270 nm) and a C8 column, as described in pharmacopeial methods for structurally similar β-blockers like esmolol hydrochloride. Validate methods for specificity, linearity, and precision per ICH guidelines. For stability testing, conduct accelerated degradation studies under varying pH, temperature, and light conditions, and quantify impurities (e.g., related substances ≤0.2%) .
Advanced Research Questions
Q. How should researchers resolve contradictions in Tolamolol’s reported hemodynamic effects (e.g., heart rate reduction without blood pressure changes)?
Contradictions may arise from differences in study populations (e.g., healthy vs. cardiac patients), dosing regimens, or measurement techniques. To address this, design controlled trials with standardized endpoints (e.g., invasive pressure monitoring vs. non-invasive echocardiography). Use multivariate regression analysis to isolate confounding variables (e.g., baseline sympathetic tone) . Replicate findings in multiple models (e.g., isolated cardiomyocytes for direct myocardial effects).
Q. What methodologies are optimal for studying Tolamolol’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Employ population PK-PD modeling using sparse sampling in clinical trials. Measure plasma concentrations via LC-MS/MS and correlate with real-time hemodynamic data (e.g., telemetry in animals or continuous arterial pressure monitoring in humans). Assess metabolite activity, as β-blocker metabolites (e.g., atenolol glucuronide) can contribute to therapeutic effects .
Q. How can researchers design experiments to evaluate Tolamolol’s potential in reducing myocardial oxygen demand?
Use a Langendorff-perfused heart model to quantify oxygen consumption (MVO₂) under ischemic conditions. In clinical studies, pair coronary sinus blood sampling (for oxygen extraction) with positron emission tomography (PET) to assess regional myocardial perfusion. Tolamolol’s reduction in external cardiac work (via lowered heart rate and contractility) suggests utility in angina management, but confirmatory studies are needed .
Q. What strategies mitigate bias in comparative studies of Tolamolol versus newer β-blockers (e.g., nebivolol)?
Implement double-blind, crossover designs with washout periods to control for carryover effects. Use propensity score matching in observational studies to balance covariates (e.g., age, comorbidities). For meta-analyses, adhere to PRISMA guidelines and assess heterogeneity using I² statistics .
Methodological Guidance
- Data Contradiction Analysis : Use sensitivity analyses and subgroup stratification to identify sources of variability. For example, Tolamolol’s lack of blood pressure effects in some studies may reflect compensatory mechanisms (e.g., baroreflex activation), which can be tested via autonomic blockade.
- Experimental Reproducibility : Document batch-specific purity data (e.g., residual solvents ≤20 ppm) and standardize protocols for hemodynamic measurements (e.g., LVdp/dtmax calibration) .
- Ethical Compliance : Follow WHO guidelines for human research, including risk-benefit assessments and data safety monitoring boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
